molecular formula C13H8F2O2 B572003 3-(3-Fluorophenyl)-4-fluorobenzoic acid CAS No. 1214363-82-2

3-(3-Fluorophenyl)-4-fluorobenzoic acid

Cat. No.: B572003
CAS No.: 1214363-82-2
M. Wt: 234.202
InChI Key: LUVPUUPVPKVUQI-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-4-fluorobenzoic acid is a fluorinated aromatic compound featuring a benzoic acid core substituted with fluorine atoms at the 4-position of the benzene ring and the 3-position of an attached phenyl group. The strategic placement of fluorine atoms enhances its physicochemical properties, including acidity, lipophilicity, and metabolic stability, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4-fluoro-3-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVPUUPVPKVUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673355
Record name 3',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214363-82-2
Record name 3',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-4-fluorobenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using high-purity starting materials, efficient catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-(3-Fluorophenyl)-4-fluorobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents CAS Number Molecular Formula Key Differences vs. Target Compound References
3-(2-Fluorophenyl)-4-fluorobenzoic acid Fluorine at 2-position of phenyl 1214340-35-8 C₁₃H₈F₂O₂ Ortho-fluorine introduces steric hindrance, potentially reducing binding affinity in biological targets.
3-(4-Fluorophenyl)-4-fluorobenzoic acid Fluorine at 4-position of phenyl 1181452-11-8 C₁₃H₈F₂O₂ Para-fluorine may enhance symmetry and π-π stacking interactions in crystal structures.
3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid Additional carboxy group 1262001-65-9 C₁₄H₈F₂O₄ Increased polarity and acidity (pKa ~2.5–3.0) due to dual carboxyl groups, improving aqueous solubility.
4-(3-Chloro-4-fluorophenyl)benzoic acid Chlorine at 3-position of phenyl 195457-73-9 C₁₃H₈ClFO₂ Chlorine’s higher electronegativity and larger atomic radius enhance lipophilicity (logP +0.5 vs. fluorine).

Functional Group Modifications

Compound Name Functional Group CAS Number Molecular Formula Impact on Properties References
3-(3-Acetylphenyl)-4-fluorobenzoic acid Acetyl group at 3-position 1261938-19-5 C₁₅H₁₁FO₃ Electron-withdrawing acetyl group increases acidity (pKa ~3.5) and may improve metabolic stability.
AG10 (3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoic acid) Pyrazole-propoxy chain N/A C₁₆H₁₈FN₂O₃ Extended alkyl chain and heterocyclic moiety enhance bioavailability and target specificity (e.g., transthyretin stabilization).
4-fluoro-3-(3,4-dimethoxybenzamido)benzoic acid Amide-linked dimethoxybenzamido N/A C₁₆H₁₃FNO₅ Amide bond introduces hydrogen-bonding capacity, improving receptor binding in kinase inhibitors.

Biological Activity

3-(3-Fluorophenyl)-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by two fluorine substituents on a benzene ring, which enhances its lipophilicity and reactivity. The presence of these fluorine atoms significantly influences the compound's interaction with biological targets, making it a subject of interest in drug design and development.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction , a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

  • Catalyst : Palladium
  • Base : Potassium carbonate
  • Solvent : Toluene or ethanol
  • Temperature : 80°C to 120°C

This method allows for the efficient production of the compound with high yield and purity, suitable for further biological evaluations.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological macromolecules. The fluorine atoms enhance the compound's capacity to form strong hydrogen bonds, influencing protein-ligand interactions and potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives of fluorinated benzoic acids, including this compound. The compound has shown promising results against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effective antibacterial activity. For instance, it exhibited significant inhibition against Acinetobacter baumannii, a pathogen known for its resistance to multiple drugs .

Compound MIC (µg/mL) Target Organism
This compound<50Acinetobacter baumannii
Other Fluorinated DerivativesVariesVarious Gram-positive/negative bacteria

Cytotoxicity Studies

In cytotoxicity evaluations against human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer), this compound demonstrated low toxicity profiles at concentrations above 100 µM, suggesting a favorable safety margin for therapeutic applications .

Case Studies

  • Enzyme Inhibition : A study investigated the compound's role in inhibiting specific enzymes involved in inflammatory pathways. The results indicated that it could effectively reduce enzyme activity, suggesting potential anti-inflammatory properties.
  • Protein-Ligand Interactions : Molecular docking studies have shown that this compound binds effectively to target proteins, which may lead to the development of selective inhibitors for therapeutic applications in cancer treatment.

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